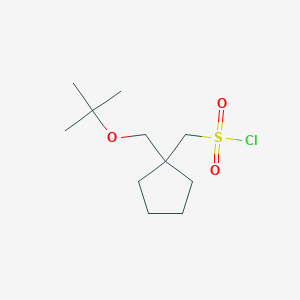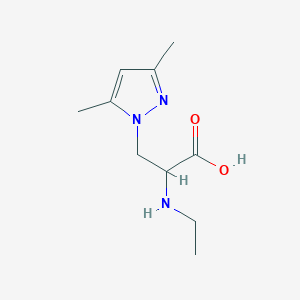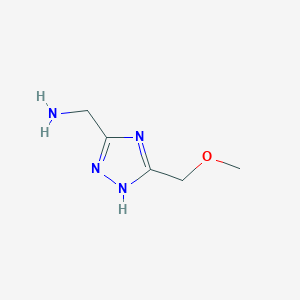
(5-(Methoxymethyl)-4h-1,2,4-triazol-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-(Methoxymethyl)-4h-1,2,4-triazol-3-yl)methanamine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound has a methoxymethyl group attached to the triazole ring, which can influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Methoxymethyl)-4h-1,2,4-triazol-3-yl)methanamine typically involves the formation of the triazole ring followed by the introduction of the methoxymethyl group. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine derivatives with formic acid or its derivatives can lead to the formation of the triazole ring. Subsequent alkylation with methoxymethyl chloride can introduce the methoxymethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
(5-(Methoxymethyl)-4h-1,2,4-triazol-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
(5-(Methoxymethyl)-4h-1,2,4-triazol-3-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (5-(Methoxymethyl)-4h-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets. The methoxymethyl group can enhance its binding affinity to certain enzymes or receptors. The triazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-(Methoxymethyl)-1H-1,2,3-triazol-4-yl)methanamine: This compound has a similar structure but with a different triazole ring configuration.
(5-(Methoxymethyl)-1H-pyrrol-1-yl)methanamine: A pyrrole derivative with a methoxymethyl group.
Uniqueness
(5-(Methoxymethyl)-4h-1,2,4-triazol-3-yl)methanamine is unique due to its specific triazole ring configuration and the presence of the methoxymethyl group. This combination can result in distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C5H10N4O |
|---|---|
Poids moléculaire |
142.16 g/mol |
Nom IUPAC |
[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]methanamine |
InChI |
InChI=1S/C5H10N4O/c1-10-3-5-7-4(2-6)8-9-5/h2-3,6H2,1H3,(H,7,8,9) |
Clé InChI |
WQRHJVAXXIVWAV-UHFFFAOYSA-N |
SMILES canonique |
COCC1=NC(=NN1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


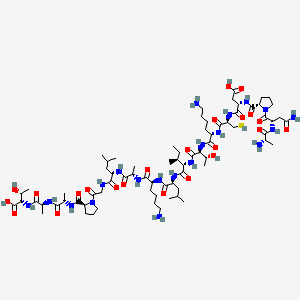
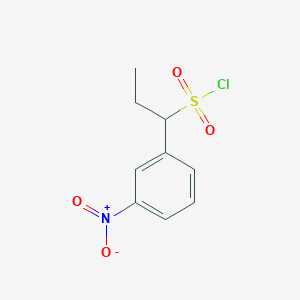
![7-(2,2-Difluoroacetyl)-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B15327186.png)
![rac-4-[(1R,2S)-2-aminocyclopropyl]benzonitrile hydrochloride](/img/structure/B15327187.png)

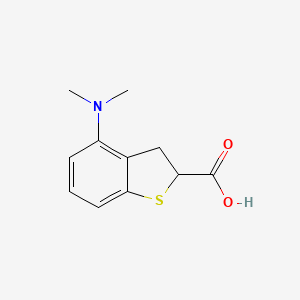
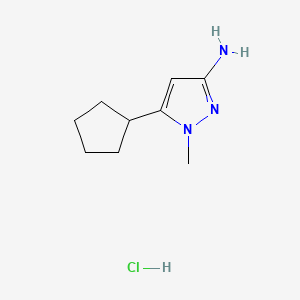
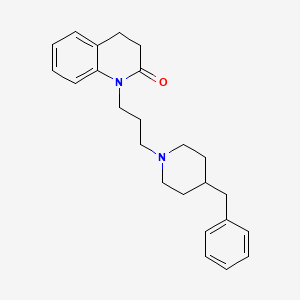
![1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl)-1h-pyrazol-4-amine](/img/structure/B15327229.png)
